

Disperse Red 4 chemical structure and properties

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Compound of Interest

Compound Name: Disperse Red 4

Cat. No.: B1583526

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An In-depth Technical Guide to Disperse Red 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 4, also known by its IUPAC name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, is a synthetic anthraquinone dye. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Additionally, it explores the broader context of anthraquinone dyes in drug discovery and toxicology, providing insights relevant to researchers in the life sciences. While **Disperse Red 4** is primarily utilized in the textile industry, its core anthraquinone structure is a key pharmacophore in several therapeutic agents, warranting a closer examination of its properties.

Chemical Structure and Identification

Disperse Red 4 is an anthraquinone derivative characterized by amino, hydroxyl, and methoxy functional groups attached to the core aromatic structure.

Table 1: Chemical Identification of **Disperse Red 4**

Identifier	Value
IUPAC Name	1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
CAS Number	2379-90-0[1]
Molecular Formula	C ₁₅ H ₁₁ NO ₄ [1]
Molecular Weight	269.25 g/mol [1]
Chemical Structure	Anthraquinone
Synonyms	C.I. 60755, Disperse Pink RF, Disperse Brilliant Red RF

Physicochemical Properties

The physicochemical properties of **Disperse Red 4** are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

Table 2: Physicochemical Properties of **Disperse Red 4**

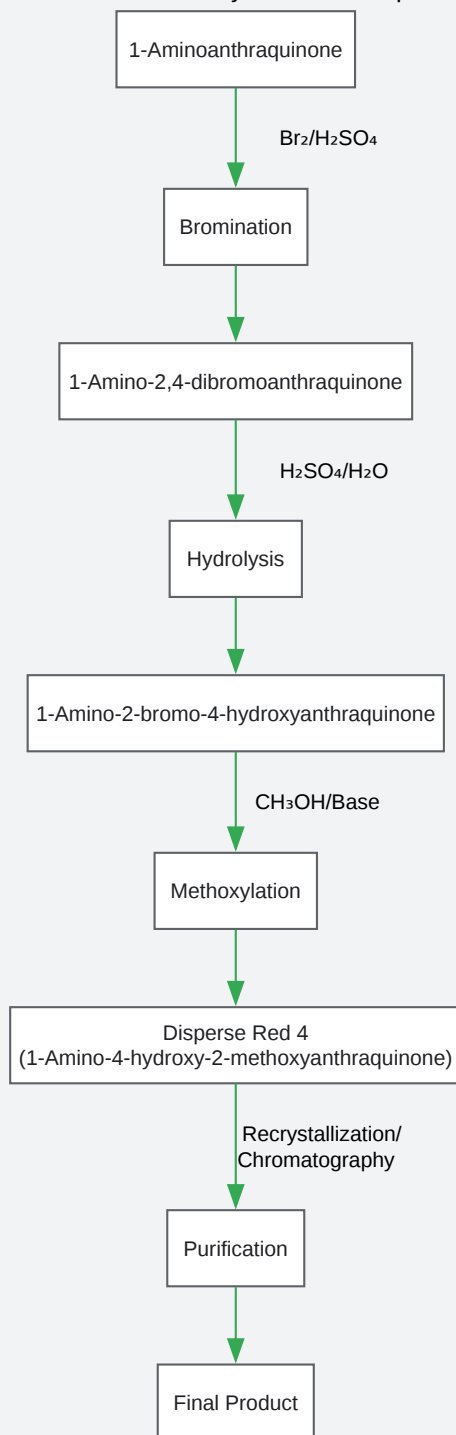
Property	Value
Appearance	Bright pink to red powder[1]
Melting Point	224-226 °C
Boiling Point	~567.9 °C (estimated)[2]
Density	~1.465 g/cm ³ (estimated)[2]
Solubility	Sparingly soluble in water. Soluble in acetone[1] and other organic solvents.
LogP	2.33960 (estimated)[2]
pKa	6.99 ± 0.20 (Predicted)

Synthesis and Manufacturing

The primary manufacturing method for **Disperse Red 4** involves the methylation of 1-amino-2,4-dihydroxyanthracene-9,10-dione.^[1] A general synthetic route can also be described starting from 1-aminoanthraquinone.^[3]

Logical Workflow for Synthesis:

Logical Workflow for the Synthesis of Disperse Red 4

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A logical workflow for the synthesis of **Disperse Red 4**.

Experimental Protocol: Synthesis of Disperse Red 4 (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar anthraquinone derivatives.

- **Bromination of 1-Aminoanthraquinone:** In a fume hood, dissolve 1-aminoanthraquinone in concentrated sulfuric acid. Cool the mixture in an ice bath. Slowly add a stoichiometric amount of bromine, keeping the temperature below 10°C. Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Hydrolysis:** Carefully pour the reaction mixture over crushed ice to precipitate the crude 1-amino-2,4-dibromoanthraquinone. Filter the precipitate, wash with water until neutral, and dry.
- **Selective Hydrolysis:** Reflux the crude 1-amino-2,4-dibromoanthraquinone in an aqueous solution of sulfuric acid to selectively hydrolyze the bromine at the 4-position. Monitor the reaction by TLC.
- **Methoxylation:** Suspend the resulting 1-amino-2-bromo-4-hydroxyanthraquinone in methanol. Add a base, such as sodium hydroxide or potassium carbonate, and reflux the mixture. The reaction progress can be monitored by TLC.
- **Work-up and Purification:** After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The crude **Disperse Red 4** will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as melting point determination, ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Analytical Methods

The analysis of **Disperse Red 4** is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) and UV-Visible spectroscopy are commonly employed techniques.

Experimental Protocol: HPLC-DAD Analysis of Disperse Red 4 (Hypothetical)

This protocol is based on established methods for the analysis of other disperse dyes.

- Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent B) and an aqueous buffer like 10 mmol ammonium acetate at pH 3.6 (Solvent A).
- Gradient Program: A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions and equilibration.
- Flow Rate: 0.30 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 μ L.
- Detection: Monitor the absorbance at the λ_{max} of **Disperse Red 4** (around 500-530 nm) and collect spectra from 210 to 800 nm to ensure peak purity.
- Sample Preparation: Prepare a stock solution of **Disperse Red 4** in a suitable solvent like acetonitrile or methanol. Further dilute with the mobile phase to create calibration standards.

Experimental Protocol: UV-Visible Spectroscopy of Disperse Red 4 (Hypothetical)

- Instrumentation: A double-beam UV-Visible spectrophotometer.
- Solvent: A suitable organic solvent in which **Disperse Red 4** is soluble, such as methanol or ethanol.
- Procedure:
 - Prepare a dilute solution of **Disperse Red 4** in the chosen solvent.

- Use the pure solvent as a blank to zero the spectrophotometer.
- Scan the absorbance of the **Disperse Red 4** solution over a wavelength range of approximately 200-800 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).

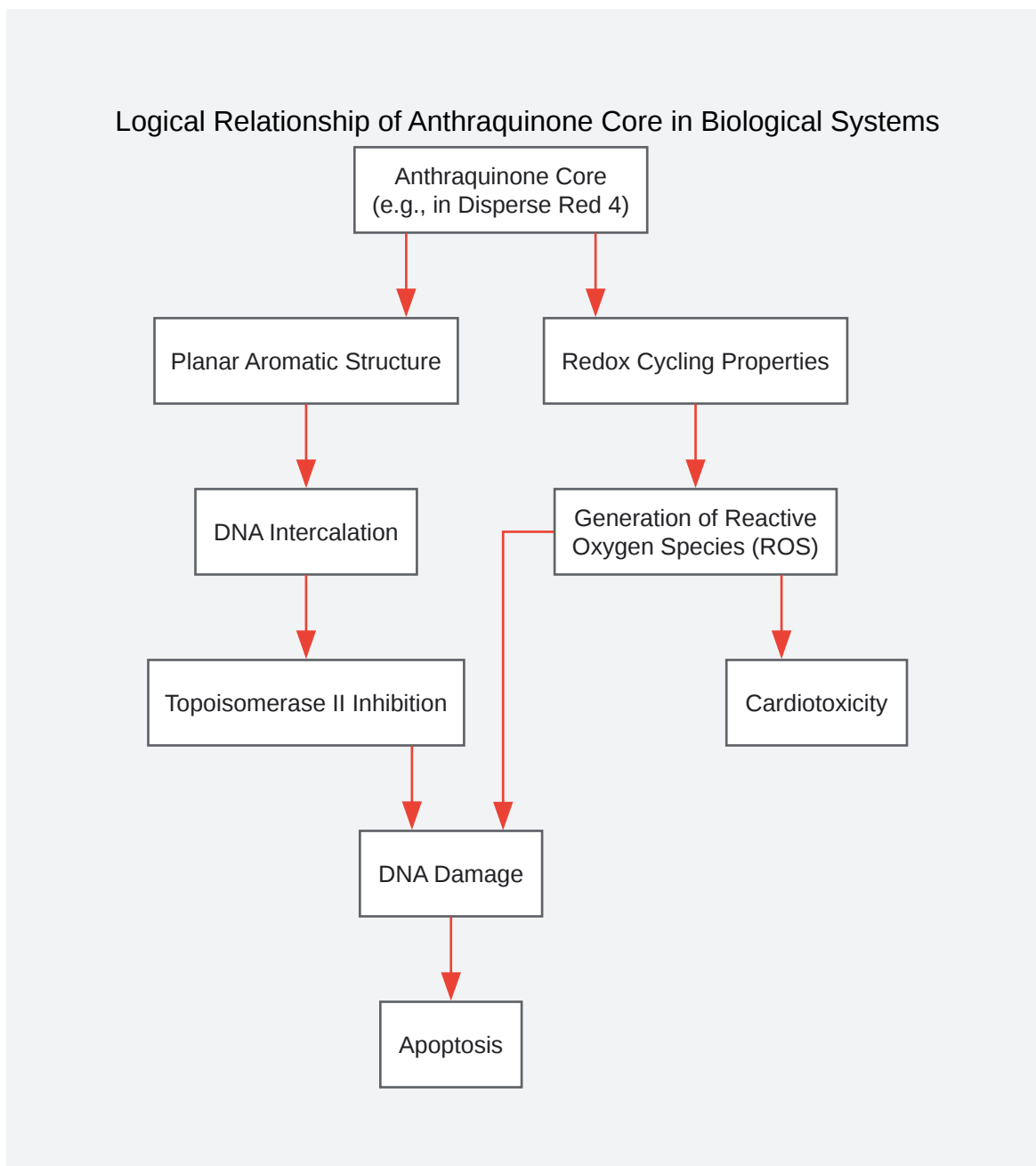
Expected Spectral Data

- ^1H NMR & ^{13}C NMR: The NMR spectra would show characteristic peaks for the aromatic protons and carbons of the anthraquinone core, as well as signals for the amino, hydroxyl, and methoxy groups.
- FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (quinone carbonyls), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Disperse Red 4** (269.25 g/mol).

Relevance in Drug Development and Toxicology

While **Disperse Red 4** itself is not a therapeutic agent, its anthraquinone core is a prominent scaffold in a number of anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone.[4][5] These drugs exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[4]

Logical Relationship: Anthraquinone Core in Drug Action



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Logical relationship of the anthraquinone core in biological systems.

The study of simpler anthraquinone derivatives like **Disperse Red 4** can provide valuable insights into the structure-activity relationships and toxicological profiles of this class of compounds. For instance, understanding how substitutions on the anthraquinone ring affect DNA binding affinity or redox potential can inform the design of new anticancer agents with improved efficacy and reduced side effects.[4]

Toxicological Profile

Disperse dyes, in general, can be associated with skin sensitization and allergic reactions upon prolonged contact.[6] Some anthraquinone derivatives have also been investigated for potential genotoxicity. The toxicity of **Disperse Red 4** is not extensively documented in the context of systemic exposure relevant to drug development. However, as an anthraquinone-based compound, its potential to induce oxidative stress should be considered in any toxicological assessment.

Safety and Handling

Disperse Red 4 should be handled in accordance with standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Handling: Avoid creating dust. Use in a well-ventilated area or in a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
- First Aid:
 - Skin Contact: Wash the affected area with soap and water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

Disperse Red 4 is a well-characterized anthraquinone dye with established applications in the textile industry. For researchers in drug development and toxicology, its significance lies in its structural relationship to a class of potent anticancer agents. A thorough understanding of its chemical properties, synthesis, and analysis, as provided in this guide, can serve as a valuable

reference for studies involving anthraquinone-based compounds. Further investigation into the specific biological interactions of **Disperse Red 4** could provide deeper insights into the broader pharmacological and toxicological implications of this important chemical scaffold.

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